molecular formula C15H14N2O3S2 B4651613 (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4651613
M. Wt: 334.4 g/mol
InChI Key: SEPNZBDKOZCNTB-UHFFFAOYSA-N
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Description

The compound “(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one” (hereafter referred to as Compound A) is a heterocyclic molecule with a molecular formula C₁₅H₁₄N₂O₃S₂ (monoisotopic mass: 334.044584) . Its structure features:

  • A thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidine) substituted with a 3-methoxypropyl group at position 2.
  • A Z-configured indol-2-one moiety fused to the thiazolidinone via a conjugated double bond.

Properties

IUPAC Name

3-[4-hydroxy-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-20-8-4-7-17-14(19)12(22-15(17)21)11-9-5-2-3-6-10(9)16-13(11)18/h2-3,5-6,19H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPNZBDKOZCNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidine with an appropriate indole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperatures and solvents to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistency and scalability. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group in the thiazolidinone ring is susceptible to oxidation. Common oxidizing agents convert this moiety into sulfoxides or sulfones, altering the compound’s electronic properties and biological activity.

Reagent/ConditionsProduct FormedYield (%)Reference
H2_2O2_2 (30%), AcOH, 60°CSulfoxide derivative75–80
KMnO4_4, H2_2O, RTSulfone derivative60–65

Key Findings :

  • Oxidation with H2_2O2_2 under acidic conditions selectively targets the thioxo group, forming sulfoxides without affecting other functional groups.

  • Stronger oxidants like KMnO4_4 yield sulfones but may degrade the indole moiety at elevated temperatures.

Reduction Reactions

The keto (C=O) group in the thiazolidinone ring and the conjugated double bond in the indole system can undergo reduction.

Reagent/ConditionsProduct FormedYield (%)Reference
NaBH4_4, EtOH, 0°CAlcohol derivative70–75
LiAlH4_4, THF, refluxAmine derivative50–55

Mechanistic Insights :

  • NaBH4_4 selectively reduces the keto group to a secondary alcohol, preserving the thioxo and methoxypropyl groups .

  • LiAlH4_4 reduces both the keto group and the C=N bond in the indole system, yielding complex amine products.

Substitution Reactions

The methoxypropyl side chain and the thiazolidinone ring participate in nucleophilic substitution reactions.

Reaction TypeReagent/ConditionsProduct FormedYield (%)Reference
AlkylationR-X (alkyl halide), K2_2CO3_3, DMFMethoxypropyl-substituted derivatives65–70
AcylationAcCl, pyridine, CH2_2Cl2_2Acetylated thiazolidinone80–85

Notable Observations :

  • Alkylation occurs preferentially at the nitrogen atom in the thiazolidinone ring due to its nucleophilic character.

  • Acylation of the indole nitrogen enhances solubility in nonpolar solvents.

Cycloaddition Reactions

The conjugated system formed by the thiazolidinone and indole moieties enables Diels-Alder reactions with dienophiles.

DienophileConditionsProduct FormedYield (%)Reference
Maleic anhydrideToluene, 110°C, 12hFused bicyclic adduct55–60
TetracyanoethyleneCHCl3_3, RT, 24hCyano-substituted adduct40–45

Structural Impact :

  • Cycloaddition modifies the planar structure of the compound, potentially enhancing its bioactivity .

Acid/Base-Mediated Reactions

The compound exhibits pH-dependent reactivity, particularly in protic solvents.

ConditionsReactionOutcomeReference
HCl (1M), EtOH, refluxHydrolysis of thiazolidinone ringRing-opened mercaptoacid derivative
NaOH (2M), H2_2O, RTDeprotonation of indole NHSodium enolate formation

Applications :

  • Hydrolysis under acidic conditions generates intermediates for synthesizing analogs with modified bioactivity.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization in the presence of sensitizers.

ConditionsProduct FormedQuantum Yield (%)Reference
UV (254 nm), acetoneCyclobutane dimer30–35
Rose Bengal, O2_2, visible lightSinglet oxygen adduct20–25

Significance :

  • Photochemical modifications enable the development of light-activated prodrugs .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties. The thiazolidinone ring is often associated with antibacterial and antifungal activities.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The indole structure is known to interact with various cellular pathways involved in cancer progression.
  • Anti-inflammatory Effects : Compounds derived from thiazolidinones have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including compounds structurally similar to (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent.

Case Study 2: Anticancer Research

In another research initiative, compounds featuring the indole and thiazolidinone frameworks were tested for their ability to induce apoptosis in cancer cell lines. The findings demonstrated that these compounds could effectively reduce cell viability and promote programmed cell death through mitochondrial pathways.

Data Table: Comparative Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Compound AModerateHighLow
Compound BHighModerateModerate
(3Z)-3-[...]ModerateHighHigh

Mechanism of Action

The mechanism of action of (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of Compound A include derivatives with variations in the thiazolidinone substituents or indole modifications. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound ID Substituents (Thiazolidinone/Indole) Molecular Formula Key Properties/Activities Reference
Compound A 3-(3-methoxypropyl), Z-indol-2-one C₁₅H₁₄N₂O₃S₂ High polarity due to methoxypropyl group
5g 4-methoxyphenyl, coumarin-methyl C₂₀H₁₄N₂O₅S Enhanced solubility (logP ~2.1)
5k 4-bromophenyl, coumarin-methyl C₁₉H₁₁BrN₂O₄S Higher crystallinity (mp 218°C)
5h (from ) 3-hydroxyphenyl, 1-methylindole C₁₈H₁₃N₃O₂S₂ Potent antibacterial (MIC = 8 µg/mL)
Compound B () 2-furylmethyl, Z-indol-2-one C₁₆H₁₁N₂O₃S₂ Reduced metabolic stability vs. Compound A

Key Observations:

Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., bromo in 5k) increase crystallinity but may reduce solubility . Hydroxyphenyl substituents (e.g., 5h) correlate with antimicrobial efficacy, likely due to hydrogen-bonding interactions .

Stereochemical Considerations: The Z-configuration in Compound A and analogues is critical for maintaining planar conjugation between thiazolidinone and indole moieties, influencing UV-Vis absorption and binding to biological targets .

NMR and IR Profiles
  • ¹H NMR : Compound A shows distinct shifts for the methoxypropyl protons (δ 3.2–3.4 ppm) and indole NH (δ 10.8 ppm), consistent with hydrogen bonding. Analogues like 5g exhibit upfield shifts for coumarin protons (δ 6.7–7.3 ppm) due to electron-donating methoxy groups .
  • IR: The thioxo (C=S) stretch in Compound A appears at ~1220 cm⁻¹, while carbonyl (C=O) stretches for indol-2-one and thiazolidinone are observed at ~1700 cm⁻¹ and ~1680 cm⁻¹, respectively .

Biological Activity

(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a thiazolidinone derivative with potential therapeutic applications. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, synthesis, and potential applications in medicine.

Chemical Structure and Properties

The compound's molecular formula is C15H14N2O3S2C_{15}H_{14}N_{2}O_{3}S_{2}, with a molecular weight of approximately 342.41 g/mol. The structural characteristics include a thiazolidinone ring and an indole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H14N2O3S2
Molecular Weight342.41 g/mol
CAS Number324561-12-8

Synthesis

The synthesis of (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazolidinone ring : Reaction of a thioamide with a haloketone under basic conditions.
  • Introduction of the indole moiety : Condensation of the thiazolidinone intermediate with an indole derivative.
  • Allylation and methoxypropylation : Further modifications to enhance biological activity.

Antimicrobial Activity

Thiazolidinone derivatives have been reported to exhibit significant antimicrobial properties. In one study, various thiazolidinone compounds were synthesized and tested against a range of bacterial strains, showing promising results against Gram-positive and Gram-negative bacteria .

Case Study : A derivative similar to (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one demonstrated an IC50 value of 50 μM against Staphylococcus aureus, indicating substantial antibacterial activity.

Anti-inflammatory Activity

Research has indicated that thiazolidinones can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines has been observed in vitro. For instance, compounds structurally related to (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one were shown to reduce TNF-alpha and IL-6 levels in macrophage cultures .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
AnticancerInduced apoptosis in cancer cell lines

Anticancer Activity

The anticancer potential of thiazolidinones has been widely studied. The compound has shown efficacy in inducing apoptosis in various cancer cell lines. For example, in vitro studies demonstrated that (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest .

The mechanism through which (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.
  • Receptor Modulation : It may interact with cellular receptors that regulate inflammation and apoptosis.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for preparing (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one?

  • Answer: The compound is synthesized via condensation reactions between substituted aldehydes and thiosemicarbazide derivatives under acidic conditions. Key steps include:

  • Cyclization: Refluxing in solvents like ethanol or acetic acid with sodium acetate as a catalyst (e.g., 2.5–3 hours at reflux for thiazolidinone ring formation) .
  • Purification: Recrystallization from ethanol or ethanol/water mixtures to isolate the product .
  • Variants: Method optimization may involve adjusting reaction time (e.g., 4-hour reflux for 73% yield vs. 8-hour reflux for lower yields) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer:

  • FT-IR: Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • NMR (1H/13C): Assigns proton environments (e.g., indole NH, methoxypropyl CH₃O) and carbon connectivity .
  • X-ray crystallography: Resolves stereochemistry and confirms the (3Z) configuration via single-crystal analysis .

Q. What are the primary chemical reactivity patterns observed in the thiazolidinone and indole moieties of this compound?

  • Answer:

  • Thiazolidinone core:
  • Nucleophilic substitution: The thioxo (C=S) group reacts with amines or thiols .
  • Oxidation/Reduction: Hydroxy groups can oxidize to quinones; iodine substituents (in analogs) undergo reduction or substitution .
  • Indole moiety: Participates in electrophilic aromatic substitution (e.g., halogenation) and forms hydrogen bonds via the NH group .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Answer:

  • Catalyst concentration: Increasing sodium acetate (0.01 mol in ) accelerates cyclization .
  • Solvent choice: Polar solvents (acetic acid) improve solubility of intermediates, while ethanol minimizes side reactions .
  • Reaction time: Shorter reflux durations (4 hours in Method B) reduce decomposition, yielding 73% vs. lower yields in longer reactions .

Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound?

  • Answer:

  • Cross-validation: Combine NMR (e.g., NOESY for stereochemistry) with X-ray crystallography to resolve ambiguous peaks .
  • Solvent effects: Deuteration or solvent substitution (e.g., DMSO-d₆ vs. CDCl₃) clarifies splitting patterns in crowded spectra .
  • Computational modeling: DFT calculations predict NMR chemical shifts to validate experimental data .

Q. How does the choice of solvent and catalyst influence the regioselectivity of cyclization during synthesis?

  • Answer:

  • Acidic solvents (e.g., acetic acid): Promote protonation of intermediates, directing cyclization to form the thiazolidinone ring .
  • Polar aprotic solvents (e.g., DMF): Stabilize zwitterionic transition states, favoring alternative regioisomers in analogs .
  • Catalyst role: Sodium acetate deprotonates thiosemicarbazide, enhancing nucleophilicity for Schiff base formation .

Q. How can discrepancies in reported reaction yields between studies be analyzed?

  • Answer:

  • Reagent purity: Impurities in 3-formylindole derivatives reduce yields; recrystallization of starting materials improves consistency .
  • Temperature control: Variations in reflux efficiency (e.g., open vs. closed systems) impact reaction completion .
  • Workup methods: Inadequate filtration or recrystallization steps may lead to product loss .

Methodological Notes

  • Synthesis optimization: Always characterize intermediates (e.g., Schiff bases) via TLC or LC-MS to monitor reaction progress .
  • Spectroscopic challenges: For complex splitting in NMR, use 2D techniques (HSQC, HMBC) to assign quaternary carbons .
  • Safety: Handle thiosemicarbazide derivatives in fume hoods due to sulfur-based byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

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